1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone is a complex organic compound that features a combination of isoquinoline and dibenzo-thiazine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and dibenzo-thiazine intermediates, followed by their coupling under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone: Lacks the ethyl group and dioxido functionality.
1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(9-ethyl-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone: Lacks the dioxido functionality.
Uniqueness
1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H24N2O3S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)ethanone |
InChI |
InChI=1S/C25H24N2O3S/c1-2-18-11-12-23-22(15-18)21-9-5-6-10-24(21)31(29,30)27(23)17-25(28)26-14-13-19-7-3-4-8-20(19)16-26/h3-12,15H,2,13-14,16-17H2,1H3 |
InChI Key |
CXFRNJVVQKBAAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.